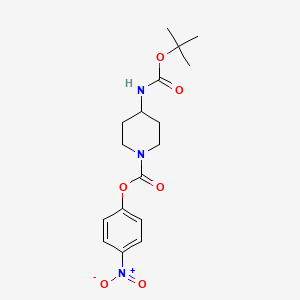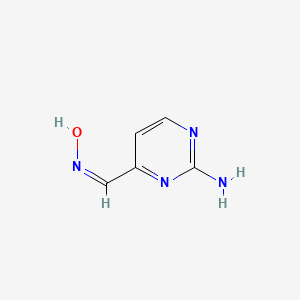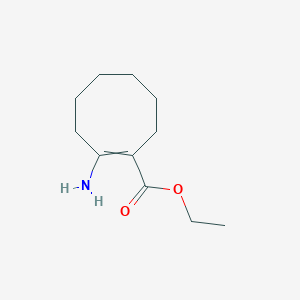
4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. The compound is characterized by the presence of a nitrophenyl group, a tert-butoxycarbonyl (Boc) protecting group, and a piperidine ring.
Méthodes De Préparation
The synthesis of 4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenol, tert-butyl carbamate, and piperidine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reactions.
Analyse Des Réactions Chimiques
4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate can undergo various chemical reactions:
Substitution Reactions: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.
Applications De Recherche Scientifique
4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and receptor ligands for biological studies.
Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of their functions. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with hydrophobic pockets in proteins. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis.
Comparaison Avec Des Composés Similaires
4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate can be compared with other similar compounds:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is similar in structure but has a phenyl group instead of a nitrophenyl group, leading to different reactivity and applications.
N-Boc-piperidine-4-carbonitrile: This compound has a cyano group instead of a nitrophenyl group, which affects its chemical properties and uses.
4-Amino-1-Boc-piperidine: This compound lacks the nitrophenyl group and is used as an intermediate in different synthetic pathways.
Each of these compounds has unique properties and applications, making them valuable in various fields of research and industry.
Propriétés
Formule moléculaire |
C17H23N3O6 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(4-nitrophenyl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O6/c1-17(2,3)26-15(21)18-12-8-10-19(11-9-12)16(22)25-14-6-4-13(5-7-14)20(23)24/h4-7,12H,8-11H2,1-3H3,(H,18,21) |
Clé InChI |
CMPZXDGEKXETGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine](/img/structure/B11821903.png)

![Bis[2-(2-bromoisobutyryloxy)-undecyl] disulphide](/img/structure/B11821916.png)

![3-[2-(methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetate](/img/structure/B11821933.png)
![tert-butyl 2-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate](/img/structure/B11821940.png)
![N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine](/img/structure/B11821943.png)

![N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B11821956.png)

![rac-[(1R,2S,5S)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine](/img/structure/B11821988.png)
![N-{5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-ylidene}hydroxylamine](/img/structure/B11821993.png)

![tert-butyl (1S,5R)-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11822000.png)
